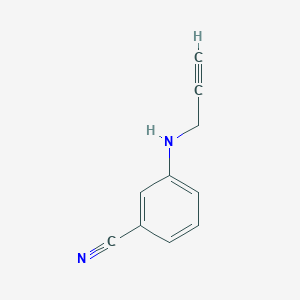

3-Propargylamino-benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-(prop-2-ynylamino)benzonitrile |

InChI |

InChI=1S/C10H8N2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7,12H,6H2 |

InChI Key |

GGOJZWQSQXRBQB-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Chemical Reduction:strong Hydride Donating Reagents, Most Notably Lithium Aluminum Hydride Lialh₄ , Are Highly Effective for the Reduction of Nitriles to Primary Amines.libretexts.orglibretexts.orgthe Reaction Proceeds in an Anhydrous Solvent Like Diethyl Ether or Tetrahydrofuran, Followed by an Aqueous Work Up to Protonate the Resulting Amine.chemistrysteps.comthe Mechanism Involves Two Successive Nucleophilic Additions of a Hydride Ion H⁻ to the Electrophilic Nitrile Carbon.libretexts.orgmilder Reagents Like Sodium Borohydride Are Generally Not Strong Enough to Reduce Nitriles Unless Used in Combination with Transition Metal Salts, Such As Nickel Ii Chloride, Which Form Nickel Boride in Situ.scispace.com

Multicomponent Reactions (MCRs) Incorporating this compound as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools for rapidly building molecular complexity. beilstein-journals.orgnih.gov this compound is an ideal candidate for MCRs due to its multiple reactive centers.

Propargylamines, in general, are key substrates in a well-known MCR called the A³ coupling reaction (Aldehyde-Alkyne-Amine). While this compound can itself be synthesized via an A³ coupling, its structure as a secondary amine containing a terminal alkyne allows it to participate as the amine and alkyne component in subsequent MCRs. For example, it could potentially react with an aldehyde and an isocyanide in an Ugi-type reaction, leveraging the amine functionality. The nitrile and alkyne groups would then be carried into the final product, available for post-MCR transformations to create highly complex and diverse molecular scaffolds. beilstein-journals.org

The combination of the amine, alkyne, and nitrile functionalities in one molecule makes this compound a versatile building block for the combinatorial synthesis of compound libraries, particularly for drug discovery programs. nih.govrsc.org

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Propargylamino Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 3-Propargylamino-benzonitrile, offering deep insights into the molecular framework by probing the magnetic properties of its atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within the this compound molecule, revealing their chemical environment, and proximity to other atoms. The analysis of chemical shifts, integration, and splitting patterns of the proton signals allows for a comprehensive mapping of the proton skeleton.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the amine proton, and the propargyl group protons are observed. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The amine (NH) proton signal is often a broad singlet, and its chemical shift can be influenced by solvent and concentration. The methylene (B1212753) (-CH2-) protons of the propargyl group and the acetylenic proton (-C≡CH) exhibit characteristic chemical shifts and coupling patterns.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.60 - 7.30 | m | - |

| NH | 3.55 (broad) | s | - |

| -CH₂- | 3.80 - 4.20 | d | ~2.4 |

| -C≡CH | 2.20 - 2.50 | t | ~2.4 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the carbon skeleton and the identification of functional groups.

The ¹³C NMR spectrum of this compound displays signals for the aromatic carbons, the nitrile carbon, and the carbons of the propargyl group. The carbon atoms of the benzene (B151609) ring appear in the aromatic region, with their specific chemical shifts influenced by the positions of the amino and cyano substituents. The nitrile carbon (-CN) has a characteristic chemical shift in the downfield region. The acetylenic carbons (-C≡C-) and the methylene carbon (-CH₂-) of the propargyl group also show signals at their expected chemical shift values. libretexts.org

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) Range |

|---|---|

| Aromatic C-NH | 147.0 - 149.0 |

| Aromatic C-CN | 112.0 - 114.0 |

| Aromatic CH | 115.0 - 131.0 |

| -CN | 118.0 - 120.0 |

| -C≡CH | 80.0 - 82.0 |

| -C≡C H | 71.0 - 73.0 |

| -CH₂- | 32.0 - 34.0 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

To further solidify the structural assignment of this compound, advanced NMR techniques such as two-dimensional (2D) NMR are employed. ipb.pt 2D NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide correlational data that unambiguously establish the connectivity between protons and carbons in the molecule. youtube.comyoutube.comyoutube.comyoutube.com

A COSY spectrum reveals correlations between coupled protons, confirming, for example, the coupling between the methylene protons and the acetylenic proton of the propargyl group. youtube.comyoutube.com An HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to, definitively assigning the proton and carbon signals of the -CH₂- group and the aromatic C-H bonds. youtube.com

While less common for routine analysis, solid-state NMR could provide valuable information about the crystalline form and packing of this compound in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a powerful tool for the identification of its functional groups. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. mdpi.comrsc.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The FT-IR spectrum of this compound is characterized by several key absorption bands. A sharp, intense band corresponding to the nitrile (-C≡N) stretching vibration is a prominent feature. anton-paar.com The spectrum also shows characteristic bands for the N-H stretching of the secondary amine, the C-H stretching of the aromatic ring, and the distinct stretching vibrations of the acetylenic C-H bond and the C≡C triple bond of the propargyl group.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) Range | Intensity |

|---|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Acetylenic C-H | Stretch | ~3300 | Sharp, Medium |

| -C≡N (nitrile) | Stretch | 2220 - 2260 | Sharp, Strong |

| -C≡C- (alkyne) | Stretch | 2100 - 2140 | Weak to Medium |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample.

Raman spectroscopy provides complementary vibrational information to FT-IR. horiba.com It is particularly sensitive to the vibrations of non-polar or weakly polar bonds. anton-paar.com

In the Raman spectrum of this compound, the symmetric stretching vibration of the C≡C triple bond of the propargyl group is expected to produce a strong signal. horiba.com The nitrile (-C≡N) stretching vibration also gives a characteristic Raman band. anton-paar.com The aromatic ring vibrations will also be present, providing further confirmation of the molecular structure. researchgate.net

Table 4: Expected Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) Range | Intensity |

|---|---|---|---|

| Acetylenic C-H | Stretch | ~3300 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| -C≡N (nitrile) | Stretch | 2220 - 2260 | Strong |

| -C≡C- (alkyne) | Stretch | 2100 - 2140 | Strong |

| C=C (aromatic) | Ring Breathing | ~1000 | Strong |

Note: Raman shifts are approximate and relative intensities can vary.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. researchgate.net Unlike standard mass spectrometry which provides a nominal mass, HRMS instruments can measure mass-to-charge ratios to four or more decimal places. researchgate.net This precision allows for the calculation of a unique elemental formula.

For this compound, with a chemical formula of C₁₀H₈N₂, the theoretical exact mass can be calculated using the precise masses of its constituent isotopes (e.g., ¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 14.0031). An experimental HRMS analysis would aim to measure the mass of the molecular ion ([M+H]⁺) and match it to the calculated value, typically within a very low margin of error (e.g., < 5 ppm), thereby confirming the compound's elemental composition. rsc.orgacs.orgacs.orgcam.ac.uk

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com When a crystal is exposed to an X-ray beam, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the spots in this pattern, scientists can deduce the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.govsorbonne-universite.fr

An X-ray diffraction analysis of a suitable single crystal of this compound would provide unambiguous proof of its molecular structure. The resulting data would include the unit cell dimensions, space group, and the exact positions of the carbon, nitrogen, and hydrogen atoms. This information is crucial for understanding the molecule's conformation and how it packs in the solid state. nih.gov

Advanced Computational and Theoretical Investigations of 3 Propargylamino Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. biointerfaceresearch.com It is particularly effective for optimizing molecular geometries and calculating electronic properties. For 3-Propargylamino-benzonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—the equilibrium geometry.

This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The output provides precise bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the molecule's shape and steric properties.

Electronic structure analysis through DFT provides information on the distribution of electrons within the molecule, which is key to understanding its reactivity and spectroscopic behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and Spectroscopic Prediction

To investigate the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. This approach is an extension of DFT that allows for the calculation of excited state properties. For this compound, TD-DFT would be used to predict its electronic absorption spectrum (UV-Vis).

The calculations yield the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. This information is invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. wikipedia.org A smaller gap generally implies higher reactivity. For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most involved in electron-donating and electron-accepting interactions.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. A higher value suggests stronger nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. A lower value suggests stronger electrophilicity. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability. A smaller gap suggests higher polarizability and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP surface represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms). Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor regions) that are susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). Green and yellow regions represent intermediate potentials. For this compound, the MEP map would highlight the electronegative nitrogen of the nitrile group as a site of negative potential and the hydrogen on the amino group as a site of positive potential.

Vibrational Analysis and Spectral Assignment Based on Computational Models

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov Following geometry optimization with a method like DFT, harmonic vibrational frequencies are calculated. These frequencies correspond to the normal modes of vibration of the molecule, such as bond stretching, bending, and torsional motions. nii.ac.jpyoutube.com

The calculated frequencies and their corresponding intensities can be used to simulate the theoretical IR and Raman spectra. By comparing these simulated spectra with experimental data, one can make detailed assignments of the observed vibrational bands to specific molecular motions. frontiersin.org For this compound, this analysis would help identify characteristic peaks, such as the C≡N stretch of the nitrile group, the C≡C stretch of the propargyl group, and the N-H stretch of the amino group. Theoretical calculations often overestimate vibrational frequencies, so a scaling factor is typically applied to improve agreement with experimental results. derpharmachemica.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Role in this compound Spectrum |

| N-H Stretch | 3300 - 3500 | A characteristic peak for the secondary amine group. |

| C-H Stretch (alkyne) | ~3300 | A sharp peak indicating the terminal alkyne C-H bond. |

| C≡N Stretch (nitrile) | 2220 - 2260 | A strong, sharp absorption characteristic of the nitrile group. |

| C≡C Stretch (alkyne) | 2100 - 2260 | A peak of variable intensity for the internal alkyne bond. |

| C-N Stretch | 1000 - 1350 | Associated with the amine linkage to the benzene (B151609) ring. |

| Aromatic C-H Bending | 690 - 900 | Peaks in the fingerprint region indicating the substitution pattern on the benzene ring. |

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-N, C-C), multiple low-energy conformations may exist.

Computational methods can be used to explore the potential energy surface (PES) of the molecule. longdom.org This involves systematically changing key dihedral angles and calculating the energy at each point to map out the energy landscape. This process identifies the global minimum energy conformation (the most stable conformer) as well as other local minima and the energy barriers for interconversion between them. Understanding the conformational preferences and the energy landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred three-dimensional shape. researchgate.net

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling, particularly utilizing Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. Through these theoretical investigations, it is possible to map out potential energy surfaces, identify transition states, and analyze the electronic and geometric changes that occur throughout a reaction pathway. This subsection details the computational approaches used to model hypothetical reaction mechanisms for this compound, focusing on intramolecular cyclization, a common and synthetically valuable transformation for propargylamine (B41283) derivatives.

Modeled Reaction Pathway: Intramolecular Cyclization

A plausible reaction for this compound is an intramolecular cyclization to form a five- or six-membered heterocyclic ring. Computational studies on analogous systems, often catalyzed by transition metals like gold(I) or palladium(II), provide a framework for understanding this process. acs.orgmdpi.com The reaction can be hypothesized to proceed through several key steps:

Coordination of the Catalyst: In a catalyzed reaction, the initial step involves the coordination of the metal catalyst to the alkyne moiety of the propargyl group. This coordination activates the alkyne, making it more susceptible to nucleophilic attack. acs.org

Nucleophilic Attack: The nitrogen atom of the amino group acts as an intramolecular nucleophile, attacking the activated alkyne. This step is crucial and leads to the formation of the heterocyclic ring. The regioselectivity of this attack (i.e., whether it leads to a 5-exo-dig or 6-endo-dig cyclization) is a key aspect that can be elucidated through computational modeling.

Proton Transfer/Rearrangement: Following the cyclization, a proton transfer or rearrangement step occurs to yield an intermediate species.

Product Formation and Catalyst Regeneration: The final step involves the formation of the stable aromatic product and the regeneration of the active catalyst, allowing it to re-enter the catalytic cycle.

Transition State Analysis

For each step in the proposed reaction mechanism, computational modeling can identify the corresponding transition state (TS). A transition state represents the highest energy point along the reaction coordinate for an elementary step and is characterized by a single imaginary frequency in its vibrational analysis. The geometric and energetic properties of these transition states provide deep insights into the reaction mechanism.

For the key nucleophilic attack step in the intramolecular cyclization of this compound, a transition state (TS1) would be located and analyzed. Key parameters of this transition state, such as the forming bond distance between the nitrogen and the alkyne carbon, and the bond angles around the reacting centers, can be precisely calculated. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state connects the reactant (or intermediate) and the product of that step.

Hypothetical Computational Data

To illustrate the insights gained from such a study, the following tables present hypothetical, yet realistic, data for a modeled intramolecular cyclization of this compound. This data is based on values reported for similar propargylamine cyclization reactions in the literature. The calculations would typically be performed using a functional such as B3LYP or M06 with a basis set like 6-311+G(d,p).

Table 1: Calculated Relative Free Energies for the Modeled Intramolecular Cyclization.

| Species | Description | Relative Free Energy (kcal/mol) |

| R | Reactant (this compound) | 0.0 |

| TS1 | Transition State for Nucleophilic Attack | +22.5 |

| Int1 | Cyclized Intermediate | -5.8 |

| TS2 | Transition State for Proton Transfer | +15.3 |

| P | Product (Cyclized Heterocycle) | -28.7 |

Table 2: Key Geometric Parameters of the Modeled Transition State (TS1).

| Parameter | Description | Value (Å or Degrees) |

| d(N-Cα) | Distance of the forming N-Cα bond | 2.15 Å |

| d(Cα-Cβ) | Bond length of the alkyne Cα-Cβ bond | 1.25 Å |

| ∠(N-Cα-Cβ) | Angle of nucleophilic attack | 110.5° |

This interactive table highlights the geometry of the molecule at the transition state of the key ring-forming step. The elongated N-Cα distance indicates a forming bond, while the alkyne bond has started to lengthen from its typical triple bond distance.

Through the detailed analysis of such computational data, a comprehensive understanding of the reaction mechanism for this compound can be achieved. This includes determining the rate-limiting step of the reaction (in this model, the initial nucleophilic attack with the highest activation energy), the preferred reaction pathway, and the factors influencing stereoselectivity and regioselectivity. These theoretical insights are invaluable for the rational design of new synthetic methodologies and the optimization of reaction conditions.

Chemical Reactivity and Transformation Pathways of 3 Propargylamino Benzonitrile

Reactions Involving the Propargyl Moiety

The propargyl group, characterized by its terminal carbon-carbon triple bond, is the primary site for a range of addition and cyclization reactions. Its reactivity is often harnessed for the synthesis of complex heterocyclic systems and acyclic structures through pathways involving metal catalysis or pericyclic processes.

Cycloaddition Reactions (e.g., [2+1+2], [2+2+2], 1,3-dipolar cycloadditions)

The alkyne functionality of the propargyl group readily participates as a 2π component (a dipolarophile) in cycloaddition reactions. wikipedia.org One of the most significant of these is the 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocycles. wikipedia.orgorganic-chemistry.org For instance, in reactions with 1,3-dipoles such as nitrile oxides or azides, the propargyl group can lead to the formation of isoxazole (B147169) or triazole rings, respectively. youtube.com These reactions are classified as Huisgen cycloadditions and proceed via a concerted, pericyclic mechanism involving the 4π electrons of the dipole and the 2π electrons of the alkyne. organic-chemistry.orgmdpi.com The regioselectivity of these additions can often be controlled by the electronic and steric nature of the substituents on both the dipole and the dipolarophile. youtube.com

While specific examples for 3-Propargylamino-benzonitrile are not extensively detailed, the reactivity pattern is well-established for propargylamines. For example, a base-catalyzed [3+2] cycloaddition of propargylamines with aldehydes has been developed to regiospecifically synthesize substituted furans, where the propargylamine (B41283) acts as an allenyl anion equivalent. rsc.org

Furthermore, formal [2+2+2] cycloadditions, though typically transition-metal-catalyzed, provide a route to six-membered rings. A metal-free variant involves a cascade of an intramolecular propargylic ene reaction to form a vinylallene, which then undergoes a Diels-Alder reaction. nih.govmit.edu This highlights the potential of the propargyl unit to undergo complex, multi-step transformations to build polycyclic frameworks. nih.gov

| Reaction Type | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Propargylamine, Aldehyde | Base catalyst (e.g., TBAOH), metal-free | Substituted Furan | rsc.org |

| 1,3-Dipolar Cycloaddition | Propargylamine (as alkyne), Organic Azide (B81097) | Often Cu(I) catalyzed ("Click Chemistry") | 1,2,3-Triazole | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Propargylamine (as alkyne), Nitrile Oxide | Thermal or catalyzed | Isoxazole | youtube.com |

| Formal [2+2+2] Cycloaddition | 1,6-Diyne (propargylic system), Dienophile | Thermal (intramolecular ene reaction followed by Diels-Alder) | Polycyclic aromatic/hydroaromatic | nih.govmit.edu |

Intramolecular and Intermolecular Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. The alkyne of the propargyl group in this compound is a suitable substrate for such reactions.

Intramolecular hydroamination can occur if another nucleophilic nitrogen is present in the molecule or if the existing amino group can be induced to react. More commonly, related intramolecular cyclizations involving the aniline (B41778) ring are observed. Gold- and copper-catalyzed intramolecular hydroarylation of N-aryl propargylamines are known to produce tetrahydroquinolines. rsc.orgorganic-chemistry.org Similarly, electrophile-mediated cyclizations, for instance with iodine, can initiate a 6-endo-dig cyclization of N-(2-alkynyl)anilines to yield quinolines. orgsyn.org Base-mediated intramolecular cyclization of N-propargylamines can also lead to the synthesis of pyrroles. semanticscholar.org

Intermolecular hydroamination involves the addition of an external amine to the alkyne. While this reaction can be challenging, transition metal catalysts, particularly those based on palladium, have been shown to facilitate the intermolecular hydroamination of vinylarenes with alkylamines, establishing a precedent for such transformations. nih.govescholarship.org For propargylamines, the focus is often on intramolecular processes or tandem reactions where hydroamination is a key step.

| Reaction Type | Substrate Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Hydroarylation | N-Aryl Propargylamine | Gold(I) or Copper(I) | Tetrahydroquinoline | rsc.orgorganic-chemistry.org |

| Electrophilic Cyclization | N-(2-Alkynyl)aniline | Iodine (I₂) | 3-Iodoquinoline | orgsyn.org |

| Base-Mediated Cyclization | N-Propargylamine | Base (e.g., t-BuOK) | Pyrrole | semanticscholar.org |

| Intramolecular Hydroamination | Allylic Sulfonamide | Cobalt/Electrocatalysis | Azetidine | organic-chemistry.org |

Formation of Allenes and Related Rearrangements

Propargylamines can serve as valuable precursors for the synthesis of allenes through various rearrangement pathways. kcl.ac.uk A common method involves a palladium-catalyzed hydrogen-transfer reaction, where the propargylamine is effectively treated as an allenyl anion equivalent that can react with electrophiles. rsc.orgacs.org This transformation can be achieved by treating the propargylamine with a palladium catalyst, such as Pd₂(dba)₃·CHCl₃, in the presence of a suitable phosphine (B1218219) ligand. acs.org

Another powerful strategy is the palladium-catalyzed deaminative coupling of propargyl tertiary amines with arylboronic acids or arylsiloxanes. acs.orgrsc.org This approach allows for a regioselective γ-arylation, cleaving the C-N bond and forming a trisubstituted allene (B1206475). acs.orgrsc.org These reactions demonstrate high functional group tolerance and provide a direct route to complex allene structures from readily available propargylamines. acs.org

| Method | Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Hydrogen-Transfer | Propargylamine | Pd₂(dba)₃·CHCl₃ / (C₆F₅)₃P | Substituted Allene | rsc.orgacs.org |

| Palladium-Catalyzed Deaminative Coupling | Propargylamine, Arylboronic Acid | Palladium Catalyst | γ-Aryl Allene | acs.org |

| Palladium-Catalyzed Deaminative Coupling | Propargylamine, Arylsiloxane | Palladium Catalyst, Et₃N·3HF | Trisubstituted Allene | rsc.org |

Reactions Involving the Amino Group

The secondary amino group in this compound is a versatile functional handle, acting as a nucleophile and a site for building more complex molecular scaffolds.

Alkylation and Acylation Processes

The nitrogen atom of the amino group can be readily functionalized through standard N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting the amine with alkyl halides or sulfonates in the presence of a base. acsgcipr.org This SN2 reaction introduces an additional alkyl group onto the nitrogen atom. Metal-free catalysis, for example using triarylboranes like B(C₆F₅)₃, has also been developed for the N-alkylation of amines with aryl esters, providing a mild alternative to traditional methods. rsc.orgrsc.org

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction forms an amide linkage, which can alter the electronic properties of the molecule and serve as a precursor for further transformations. The direct acylation of amines with esters promoted by reagents like titanium(IV) chloride is also a viable strategy. researchgate.net

Condensation and Cyclization Reactions with Carbonyls and Other Electrophiles

The amino group's nucleophilicity allows it to participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines or enamines. wikipedia.orglatech.edu These intermediates are pivotal in tandem reactions where the nearby propargyl group engages in a subsequent cyclization. nih.gov

For instance, the palladium-catalyzed reaction of N-propargylanilines can lead to selective cyclization to form quinolines or isomerization to 1-azadienes, depending on the reaction conditions. nih.govmdpi.com The initially formed imine or enamine can undergo an intramolecular nucleophilic attack or an electrocyclization involving the alkyne. nih.gov Furthermore, the in situ-generated 1-azadienes can act as dienes in [4+2] cycloaddition reactions with suitable dienophiles like homophthalic anhydride to construct dihydropyridinones. mdpi.com

The reaction with other electrophiles is also a productive pathway for heterocycle synthesis. The reaction of N-propargyl anilines with N-bromosuccinimide (NBS) can trigger a cascade electrophilic bromination and cyclization to yield multibromo-substituted quinolines. thieme-connect.com Similarly, palladium-catalyzed tandem addition/cyclization of activated benzonitriles with arylboronic acids provides a route to quinazolines, showcasing the potential for the nitrile group to participate in cyclization following an initial reaction at a different site. nih.gov

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Condensation/Cyclization | N-Propargylaniline | Pd(OAc)₂ | Quinoline (B57606) | nih.govmdpi.com |

| Condensation/Isomerization | N-Propargylaniline | Bu₄NOAc | 1-Azadiene | mdpi.com |

| Electrophilic Bromination/Cyclization | N-(3-Phenylprop-2-ynyl)aniline, NBS | N-Bromosuccinimide (NBS) | 3,6,8-Tribromoquinoline | thieme-connect.com |

| Tandem Addition/Cyclization | 2-(Benzylidenamino)benzonitrile, Arylboronic Acid | Palladium Catalyst | 2,4-Diarylquinazoline | nih.gov |

Reactions Involving the Nitrile Functionality

The nitrile group (–C≡N) is a valuable functional group in organic synthesis, characterized by a strongly polarized triple bond with an electrophilic carbon atom. This inherent electrophilicity makes it susceptible to attack by various nucleophiles and allows for its transformation into amines, ketones, and complex heterocyclic structures.

The carbon atom of the nitrile group in this compound is electrophilic and reacts with nucleophiles to form sp²-hybridized imine anions. libretexts.org This reaction is analogous to nucleophilic additions to carbonyl groups. libretexts.org The resulting imine intermediate can then be hydrolyzed to yield a ketone or further reduced to an amine.

One of the most common examples of this reaction is the addition of organometallic reagents, such as Grignard reagents (R-MgX). The Grignard reagent adds to the nitrile carbon to form a magnesium salt of an imine, which upon aqueous acidic work-up, hydrolyzes to a ketone. masterorganicchemistry.com For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would yield 1-(3-(prop-2-yn-1-ylamino)phenyl)ethan-1-one.

Table 1: Examples of Nucleophilic Addition to Nitriles

| Nucleophile | Intermediate | Final Product (after Hydrolysis) |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine magnesium salt | Ketone |

| Organolithium Reagent (R-Li) | Imine lithium salt | Ketone |

| Water (H₂O, acid/base catalyzed) | Imidic acid | Amide, Carboxylic Acid |

The mechanism involves the nucleophilic attack on the nitrile carbon, breaking the pi bond and creating a negatively charged nitrogen intermediate (an imine anion). libretexts.orgchemistrysteps.com This intermediate is typically stable until an aqueous or acidic workup is performed. masterorganicchemistry.com In the case of hydrolysis, protonation of the nitrogen followed by the addition of water and subsequent elimination of ammonia (B1221849) leads to the formation of a ketone. libretexts.org

The catalytic reduction of the nitrile group is a fundamental transformation that provides a direct route to primary amines. acsgcipr.orglibretexts.org This conversion is of significant industrial and synthetic importance. The nitrile functionality in this compound can be reduced to a primary amine, yielding 3-((aminomethyl)phenyl)(prop-2-yn-1-yl)amine. This transformation can be achieved using several methods.

Derivatization Strategies and Analogue Synthesis Based on the 3 Propargylamino Benzonitrile Scaffold

Design Principles for Novel Chemical Analogues Focusing on Structural Diversity

The design of novel chemical analogues based on the 3-propargylamino-benzonitrile scaffold is guided by principles that aim to maximize structural diversity and, consequently, the potential for discovering new functionalities. Key strategies include scaffold hopping, conformational restriction, and the introduction of diverse functional groups to modulate properties such as lipophilicity, electronic character, and hydrogen bonding capacity.

One fundamental approach is the exploration of conformational space. While the parent molecule possesses a degree of flexibility in its propargyl side chain, designing rigid analogues can provide valuable insights into the bioactive conformation required for interaction with a biological target. lookchem.com This can be achieved by incorporating the side chain into a ring system or by introducing bulky substituents that restrict rotation.

The concept of isosteric and bioisosteric replacement is also a cornerstone in the design of new analogues. Replacing certain functional groups with others that have similar steric and electronic properties can lead to improved metabolic stability, enhanced target affinity, or reduced off-target effects. For example, the nitrile group could be replaced with other electron-withdrawing groups to probe the importance of this specific functionality.

Synthesis of N-Substituted and Ring-Substituted Propargylamino-benzonitriles

The synthesis of derivatives of this compound can be systematically approached by modifying the secondary amine (N-substitution) and by introducing substituents onto the benzonitrile (B105546) ring (ring-substitution).

N-Substitution:

The secondary amine of the propargylamino group is a prime site for derivatization. Standard alkylation reactions can be employed to introduce a wide variety of substituents. For instance, reaction with alkyl halides, in the presence of a mild base, can yield N-alkylated products. More complex substituents can be introduced through reductive amination with aldehydes or ketones.

A versatile method for creating a library of N-substituted analogues is the A3 coupling (Aldehyde-Alkyne-Amine) reaction, which is a powerful one-pot, three-component reaction. researchgate.net While this compound itself is a product of such a reaction, further functionalization on the nitrogen can be envisioned. Another approach involves the coupling of N-aryl propargylamines with α-bromo carbonyl compounds to synthesize N,N-substituted propargylaniline derivatives. researchgate.net A general synthetic scheme for N-substitution is outlined below:

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Alkyl Halide | N-Alkylation | N-Alkyl-3-propargylamino-benzonitrile |

| This compound | Aldehyde/Ketone | Reductive Amination | N-Substituted-3-propargylamino-benzonitrile |

| 3-Aminobenzonitrile (B145674) | Propargyl Bromide | N-Alkylation | This compound |

Ring-Substitution:

Introducing substituents onto the benzonitrile ring requires different synthetic strategies, typically involving electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the desired substituent and the existing directing effects of the propargylamino and nitrile groups.

The propargylamino group is an ortho-, para-director, while the nitrile group is a meta-director. This directing effect can be exploited to achieve regioselective substitution. For instance, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would likely direct incoming electrophiles to positions ortho and para to the amino group.

For the synthesis of specific ring-substituted analogues, a multi-step synthesis starting from an already substituted aniline (B41778) or benzonitrile derivative is often more practical. For example, a substituted 3-aminobenzonitrile could be reacted with propargyl bromide to yield the desired ring-substituted this compound. Nucleophilic aromatic substitution on a suitably activated benzonitrile ring (e.g., containing a nitro group) is another viable strategy. mdpi.com

Development of Hybrid Molecular Architectures for Chemical Space Exploration

Molecular hybridization is a powerful strategy in drug discovery and materials science that involves combining two or more pharmacophores or functional molecular fragments into a single molecule. nih.gov This approach can lead to compounds with improved affinity, selectivity, and physicochemical properties, or even novel mechanisms of action. The this compound scaffold is an excellent candidate for the development of hybrid molecular architectures due to its versatile handles for chemical modification.

The terminal alkyne of the propargyl group is particularly amenable to "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole ring. This allows for the covalent linking of the this compound scaffold to a wide array of other molecules, such as biomolecules, polymers, or other small-molecule pharmacophores.

For example, a hybrid molecule could be synthesized by linking the this compound scaffold to a known bioactive core, such as a coumarin (B35378) or a 1,3,5-triazine. mdpi.com The resulting hybrid molecule may exhibit a synergistic effect or a novel activity profile. The design of such hybrids often involves a linker, which can be cleavable or non-cleavable, to connect the two molecular entities.

The hybridization strategy allows for a vast expansion of the chemical space accessible from the this compound core. By carefully selecting the hybridization partner, it is possible to design molecules with tailored properties for specific applications, ranging from targeted therapeutics to functional materials.

| Scaffold 1 | Scaffold 2 | Linkage Strategy | Potential Application |

| This compound | Azide-containing pharmacophore | Click Chemistry (CuAAC) | Targeted therapy |

| This compound | Coumarin derivative | Amide bond formation | Bioimaging |

| This compound | 1,3,5-Triazine derivative | Nucleophilic substitution | Materials science |

Control of Stereochemistry in Complex Derivative Synthesis

As the complexity of the derivatives of this compound increases, particularly with the introduction of new chiral centers, the control of stereochemistry becomes a critical aspect of the synthesis. The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity and physical properties. Therefore, the development of stereoselective synthetic methods is essential for obtaining enantiomerically pure compounds.

For instance, if a substituent introduced on the propargyl chain or on an N-alkyl group creates a new stereocenter, it would be necessary to employ asymmetric synthesis techniques to control the stereochemical outcome. One powerful method for achieving this is catalytic asymmetric hydrogenation. researchgate.netnih.gov This technique uses a chiral catalyst, often a transition metal complex with a chiral ligand, to selectively produce one enantiomer over the other.

Another important strategy is the use of chiral starting materials or chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a reaction, and then subsequently removed.

In cases where a racemic mixture is obtained, chiral resolution techniques, such as diastereomeric salt formation with a chiral resolving agent or chiral chromatography, can be employed to separate the enantiomers.

The development of a highly efficient and stereoselective synthesis is crucial for the preparation of complex derivatives of this compound. researchgate.netnih.gov Key transformations in such a synthetic sequence might involve catalytic asymmetric reactions to establish key stereocenters with high diastereoselectivity and enantioselectivity. researchgate.net The ability to control stereochemistry is paramount for the systematic investigation of the biological properties of chiral derivatives and for the development of single-enantiomer drugs or materials with specific chiroptical properties.

Applications of 3 Propargylamino Benzonitrile in Chemical Synthesis and Materials Science

Catalytic Roles: Ligand Precursors and Catalytic Activity

The presence of both a nitrogen atom and a π-system in the propargyl group allows 3-Propargylamino-benzonitrile to function as a potential ligand for transition metals. While specific studies detailing the catalytic activity of this compound complexes are emerging, the broader class of propargylamines is recognized for its ability to coordinate with various metal centers, including copper, palladium, and gold. acs.orgrsc.orgacs.org These metal complexes are instrumental in a range of organic transformations.

The general utility of propargylamine-derived ligands can be summarized as follows:

Coordination Chemistry: The nitrogen atom and the alkyne functionality can both participate in binding to a metal center, leading to the formation of stable organometallic complexes. nih.gov The specific coordination mode can influence the steric and electronic environment around the metal, thereby tuning its catalytic activity.

Homogeneous Catalysis: Propargylamine-metal complexes have been investigated as catalysts in various reactions. For instance, copper(II)-salen complexes have demonstrated efficacy in A3 coupling reactions to produce other propargylamines. rsc.org Similarly, palladium complexes are effective catalysts for the synthesis of oxazolidinones from propargylamines and carbon dioxide. acs.org Gold(III) salen complexes have also been used to catalyze three-component coupling reactions to synthesize propargylamines. acs.org

The nitrile group in this compound can also play a role in modulating the electronic properties of the resulting metal complex, potentially influencing its catalytic performance. Further research is needed to fully explore the catalytic potential of metal complexes derived specifically from this compound.

Strategic Intermediate in Complex Molecule Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecular structures, particularly diverse nitrogen-containing heterocycles. nih.govclockss.orgrsc.org The propargylamine (B41283) moiety is a versatile precursor that can undergo a variety of cyclization and annulation reactions.

Synthesis of Nitrogen-Containing Heterocycles:

The reactivity of the alkyne and amine groups in propargylamines allows for their transformation into a wide array of heterocyclic systems. nih.gov Some examples include:

Pyrroles

Pyridines

Pyrrolidines

Oxazolidinones acs.org

Imidazolidinones acs.org

These transformations often proceed through metal-catalyzed reactions, highlighting the synergy between the compound's role as a ligand precursor and a synthetic intermediate. For example, palladium-catalyzed reactions of propargylamines with carbon dioxide can yield oxazolidinones and imidazolidinones. acs.org

Precursors to Natural Products:

The scaffolds of many natural products contain nitrogen heterocycles. nih.govdigitallibrary.co.in The ability to readily convert propargylamines into these core structures makes them attractive starting materials in the total synthesis of natural products. nih.gov While direct applications of this compound in the synthesis of specific natural products are not extensively documented, its potential lies in its capacity to be elaborated into key intermediates. The general strategy involves the construction of a heterocyclic core from the propargylamine, followed by further functionalization to achieve the final complex target molecule. nih.gov

| Heterocyclic Product | Synthetic Method from Propargylamine Intermediate | Potential Significance |

|---|---|---|

| Oxazolidinones | Palladium-catalyzed reaction with carbon dioxide acs.org | Core structure in various pharmaceuticals. |

| Pyrroles | Transition-metal catalyzed cyclization reactions. nih.gov | Found in many biologically active compounds. |

| Tetrahydroisoquinolines | Tandem decarboxylative A3 coupling and Pictet-Spengler reaction. nih.gov | Scaffold in numerous alkaloids and other natural products. |

Integration into Novel Materials Architectures

The reactive propargyl and nitrile groups of this compound make it a suitable monomer for the development of novel polymers and composite materials with desirable properties.

Thermosetting Monomers and Polymer Precursors:

Propargylamine derivatives are utilized as precursors for high-performance benzoxazine resins, which are a class of thermosetting polymers. rsc.org The incorporation of the propargyl group can lower the polymerization temperature of the benzoxazine resin. rsc.org Furthermore, propargylamine-based polymers have been synthesized and their photochemical properties investigated, suggesting applications in materials science. revmaterialeplastice.ro

Monomers containing both propargylamine and phthalonitrile (a related dinitrile) functionalities have been synthesized for use in high-temperature composites. researchgate.net These monomers undergo dual-curing processes, involving both the propargyl and nitrile groups, to form highly cross-linked, thermally stable networks. While this compound itself is a mononitrile, its chemistry is relevant to the development of these advanced materials.

Composite Materials:

Thermosetting resins derived from propargyl-containing monomers are used as matrices for composite materials. For example, propargyl/phthalonitrile monomers have been used to create carbon fiber reinforced plastics (CFRPs) through vacuum infusion molding. researchgate.net These composites exhibit excellent thermal stability and mechanical properties, making them suitable for aerospace and other high-performance applications. researchgate.net The thermal properties of the resulting thermosets from propargylamine-containing benzoxazines indicate their potential for creating materials with high thermal stability. rsc.org

| Material Type | Role of Propargylamino-benzonitrile Moiety | Resulting Material Properties |

|---|---|---|

| Benzoxazine Resins | Acts as the amine source, introducing a reactive propargyl group. rsc.org | Lower polymerization temperature, high thermal stability. rsc.org |

| Propargyl/Phthalonitrile Polymers | Serves as a monomer that undergoes dual-curing. researchgate.net | High thermal stability, suitable for high-temperature composites. researchgate.net |

| Carbon Fiber Reinforced Plastics (CFRPs) | Forms the polymer matrix that binds the carbon fibers. researchgate.net | Excellent mechanical properties and thermal resistance. researchgate.net |

Development of Synthetic Methodologies with Enhanced Atom Economy and Environmental Metrics

The synthesis of propargylamines, including this compound, has been a focus of green chemistry, with an emphasis on developing methods that have high atom economy and are environmentally benign. rsc.orgnih.gov

Atom Economy in Propargylamine Synthesis:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.comprimescholars.comjocpr.com Several synthetic routes to propargylamines are known for their high atom economy:

A³ Coupling Reaction: This is a three-component reaction of an aldehyde, an alkyne, and an amine, which is a highly atom-economical method for synthesizing propargylamines as the only byproduct is water. nih.govscispace.com

KA² Coupling Reaction: A variation of the A³ coupling, this reaction uses a ketone instead of an aldehyde. nih.gov

Cross-Dehydrogenative Coupling (CDC): This method involves the direct coupling of two C-H bonds, representing one of the most atom-economic ways to form C-C bonds. scispace.com

These methods avoid the use of stoichiometric reagents that would otherwise generate significant waste.

Environmentally Friendly Synthetic Approaches:

In addition to atom economy, there is a drive to develop greener synthetic protocols for propargylamines. rsc.orgmdpi.com This includes:

Solvent-Free Synthesis: Conducting reactions without a solvent reduces waste and the environmental impact associated with solvent use. rsc.org

Catalytic Methods: The use of catalysts, particularly those that are reusable, is a cornerstone of green chemistry. tandfonline.com Various metal catalysts, including copper and silver, have been developed for the synthesis of propargylamines. rsc.orgtandfonline.com

Metal-Free Synthesis: To avoid the use of potentially toxic or expensive metals, metal-free synthetic routes are also being explored. nih.gov

The application of these green synthetic principles to the production of this compound can lead to more sustainable and cost-effective manufacturing processes. researchgate.net

Emerging Research Directions and Future Perspectives for 3 Propargylamino Benzonitrile Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of 3-Propargylamino-benzonitrile is largely dictated by its two key functional groups: the N-propargyl unit and the cyano-substituted aromatic ring. Current research is actively exploring novel reaction pathways that leverage this dual functionality, often employing sophisticated catalytic systems to achieve high selectivity and efficiency.

One of the most promising avenues of research involves the transition metal-catalyzed reactions of the propargyl group. Palladium-catalyzed coupling reactions, in particular, have shown significant potential. thieme-connect.comnih.gov For instance, cyclization-carbonylation-cyclization coupling reactions of N-propargylanilines, catalyzed by palladium(II) complexes, have been shown to produce symmetrical bis(quinolin-3-yl) ketones in good to excellent yields. thieme-connect.com This suggests a potential pathway for this compound to be converted into complex heterocyclic structures. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is another relevant transformation. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov While typically used to form a C-C bond, variations of this reaction could potentially be adapted for intramolecular cyclizations or for coupling with other molecules.

The A3 coupling reaction, which involves an aldehyde, an alkyne, and an amine, is a well-established method for the synthesis of propargylamines. wikipedia.orgrsc.orgrsc.orgphytojournal.comresearchgate.net In the context of this compound, this reaction could be envisioned in a reverse sense, where the propargylamine (B41283) itself acts as a precursor for more complex structures. Furthermore, the development of novel catalytic systems, including those based on copper, gold, and silver, continues to expand the scope and efficiency of A3 coupling and related reactions. wikipedia.org

The synthesis of quinoline (B57606) derivatives from N-propargylamines is another area of active investigation. rsc.orgrsc.orgresearchgate.netorganic-chemistry.org These reactions often proceed via intramolecular cyclization, catalyzed by main group metal Lewis acids like tin(II) chloride or indium(III) chloride. rsc.orgresearchgate.net The specific reaction conditions can influence the regioselectivity of the cyclization, leading to either quinoxaline (B1680401) or quinolin-8-amine derivatives. rsc.orgresearchgate.net

Application of Advanced Spectroscopic and Computational Techniques for Deeper Chemical Understanding

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and computational techniques are indispensable tools in this endeavor.

| Spectroscopic Technique | Predicted Characteristic Features for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzonitrile (B105546) ring, a singlet for the acetylenic proton, a doublet for the methylene (B1212753) protons of the propargyl group, and a broad singlet for the amine proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, and the two sp-hybridized carbons of the alkyne. |

| FTIR | Characteristic absorption bands for the N-H stretching of the secondary amine, the C≡C stretching of the alkyne, the C≡N stretching of the nitrile, and the C-H stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

This table is predictive and based on the analysis of related compounds.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating the electronic structure, reactivity, and potential reaction mechanisms of molecules like this compound. nih.gov Computational studies on related benzonitrile derivatives have provided insights into their nonlinear optical properties, suggesting that the benzonitrile group can act as an effective acceptor moiety. nih.gov For this compound, computational analysis could be used to:

Calculate the molecular orbital energies (HOMO and LUMO) to predict its electronic behavior.

Model reaction pathways and transition states for its various potential transformations.

Predict its spectroscopic properties to aid in experimental characterization.

Investigate its potential for charge transfer and other photophysical processes.

Expansion into New Synthetic Methodologies and Untapped Chemical Space

The unique structure of this compound makes it an attractive building block for the synthesis of a wide range of novel organic molecules. Its propargyl group is particularly amenable to "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. organic-chemistry.orgresearchgate.netnih.govtcichemicals.cominterchim.fr The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, which would allow for the facile conjugation of this compound to various azide-containing molecules, opening up possibilities in drug discovery, bioconjugation, and materials science. organic-chemistry.orginterchim.fr

Furthermore, the nitrile group can be transformed into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, further expanding the synthetic utility of this compound. The combination of the reactive propargyl group and a modifiable nitrile moiety in a single molecule provides a powerful platform for the construction of complex molecular architectures and the exploration of untapped chemical space.

Potential for Development in Advanced Functional Materials

The incorporation of this compound into polymeric structures holds significant promise for the development of advanced functional materials with tailored properties. The propargyl group can serve as a polymerizable unit, enabling the synthesis of polymers with unique thermal, mechanical, and optoelectronic properties.

Propargyl ether-functionalized poly(m-phenylene)s, for example, have been shown to exhibit good solubility and film-forming ability, and upon thermal curing, they form cross-linked networks with high thermal stability and high glass transition temperatures. rsc.org Similarly, polymers derived from propargyl alcohol have demonstrated interesting optical and electronic properties. researchgate.net The inclusion of the benzonitrile moiety in such polymers could further enhance their thermal stability and introduce desirable optoelectronic characteristics. researchgate.netresearchgate.netmdpi.com Phthalonitrile-functionalized polybenzoxazines, for instance, exhibit exceptional thermal stability and high char yields. researchgate.net

The nitrile group in the polymer can also serve as a site for post-polymerization modification, allowing for the fine-tuning of the material's properties. Moreover, the benzonitrile unit is known to contribute to the nonlinear optical properties of organic chromophores, suggesting that polymers incorporating this compound could find applications in optoelectronics. nih.govresearchgate.netiupac.orgchemrxiv.orgmdpi.com The rigid, aromatic nature of the benzonitrile group can also contribute to the mechanical strength and thermal resistance of the resulting polymers. nih.gov

Q & A

Q. How can computational chemistry methods be applied to predict the reactivity of the propargyl group in this compound under various reaction conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states for propargyl group reactions (e.g., click chemistry with azides). Use software like Gaussian or ORCA to simulate electronic effects and solvent interactions. Validate predictions with kinetic studies (e.g., UV-Vis monitoring of reaction rates) and compare with experimental data from controlled trials .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., assay conditions, cell lines). Perform meta-analyses to quantify effect sizes and heterogeneity. Replicate key studies under standardized conditions (e.g., fixed pH, temperature) and use Bland-Altman plots to assess inter-lab variability. Cross-validate findings with orthogonal assays (e.g., fluorescence vs. luminescence readouts) .

Q. In designing experiments to assess the catalytic applications of this compound, how should researchers control for potential side reactions and intermediate stability?

- Methodological Answer : Employ in-situ monitoring techniques (e.g., Raman spectroscopy) to detect transient intermediates. Use quenching agents (e.g., methanol for radical traps) to isolate reactive species. Design control experiments with deuterated analogs or isotopic labeling to trace reaction pathways. Apply Arrhenius plots to assess temperature-dependent side reactions and optimize catalytic cycles .

Methodological Frameworks

- Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address knowledge gaps while maintaining practicality .

- Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) for biological studies or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) for qualitative synthesis .

Data Integrity and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.